2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole
Overview
Description
2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chloro and dichlorophenoxy groups.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole, also known as Triclosan, is bacteria. It is a broad-spectrum antibacterial and antifungal agent . It is effective against different microorganisms and is included in many contemporary consumer and personal health-care products .
Mode of Action
At high concentrations, Triclosan acts as a biocide with multiple cytoplasmic and membrane targets . At the lower concentrations seen in commercial products, triclosan appears bacteriostatic, and it targets bacteria primarily by inhibiting fatty acid synthesis . This inhibition disrupts the lipid bilayer of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
Triclosan’s mode of action primarily affects the fatty acid synthesis pathway in bacteria . By inhibiting this pathway, Triclosan prevents the bacteria from producing the lipids necessary for the formation and maintenance of cell membranes. This disruption in the biochemical pathway leads to the death of the bacterial cells .
Pharmacokinetics
Due to its high hydrophobicity, triclosan can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) .
Result of Action
The result of Triclosan’s action is the death of bacterial cells. By inhibiting fatty acid synthesis, Triclosan disrupts the integrity of the bacterial cell membrane, leading to cell death . This makes Triclosan an effective antimicrobial agent in various consumer and personal health-care products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, Triclosan is photo-unstable and reactive towards chlorine and ozone . As a consequence, it can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation . Furthermore, the excessive use of Triclosan is suspected to increase the risk of emergence of Triclosan-resistant bacteria and the selection of resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole typically involves the reaction of 2,4-dichlorophenol with thiazole derivatives under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dichlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chloro groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antimicrobial properties and used in various consumer products.
2,4,4’-Trichloro-2’-hydroxydiphenyl ether: Another compound with similar antimicrobial activity.
Uniqueness
2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NOS/c11-6-1-2-9(8(12)3-6)15-5-7-4-14-10(13)16-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMMZPZSMPPWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236662 | |
Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-27-8 | |
Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339018-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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